molecular formula C11H10N4OS B3884870 4-(benzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

4-(benzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B3884870
M. Wt: 246.29 g/mol
InChI Key: MOOMLGXYYAWRCU-KPKJPENVSA-N
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Description

4-(Benzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a specialized Schiff base compound synthesized from 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (AMTTO) and an aldehyde. This compound belongs to a class of chemicals known for their diverse applications in scientific research, particularly in the development of novel chemical entities for coordination chemistry and materials science. The molecule features a benzylideneamino moiety, which is a key functional group that can act as a ligand for metal coordination. The presence of multiple heteroatoms and the thioxo group in its structure creates potential binding sites for various metal ions, making it a candidate for the construction of metal-organic complexes and for use in analytical chemistry as a sensing material for specific cations. Research into analogous 1,2,4-triazole and 1,2,4-triazine-3-thione derivatives has shown that such scaffolds possess significant biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, making them valuable pharmacophores in medicinal chemistry research. The intramolecular hydrogen bonding and specific dihedral angles observed in its crystal structure can influence its reactivity and intermolecular interactions. This product is provided for research and development purposes in these and other exploratory fields.

Properties

IUPAC Name

4-[(E)-benzylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-8-10(16)15(11(17)14-13-8)12-7-9-5-3-2-4-6-9/h2-7H,1H3,(H,14,17)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOMLGXYYAWRCU-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a compound belonging to the triazine family, which has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one with benzaldehyde derivatives under various conditions including microwave irradiation and classical heating methods. The resulting Schiff bases have been characterized using IR and NMR spectroscopy techniques .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds similar to 4-(benzylideneamino)-6-methyl-3-thioxo have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 256 μg/mL .

Antiviral Activity

The compound's structure suggests potential antiviral properties. Research has indicated that N-heterocycles derived from triazines can inhibit viral replication mechanisms effectively:

  • Inhibition of NS5B RNA Polymerase : Certain triazine derivatives have been reported to inhibit the activity of NS5B RNA polymerase by over 95% in vitro, indicating their potential against Hepatitis C virus (HCV) .

Cytotoxicity Studies

Cytotoxicity assessments reveal varying degrees of toxicity across different cell lines:

  • MT-4 Cells : In studies involving human T lymphocyte cells (MT-4), certain derivatives exhibited low cytotoxic effects while maintaining high antiviral efficacy .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized triazine compounds against clinical strains of bacteria. The results indicated that modifications in the benzylidene moiety significantly enhanced antibacterial properties.
  • Case Study on Antiviral Screening : Another investigation focused on the antiviral activity against HCV. The findings revealed that specific substitutions on the triazine ring could lead to improved inhibition rates against viral polymerases.

Summary of Research Findings

Activity Type Target Organism/Mechanism IC50/MIC Values Reference
AntibacterialE. coli, S. aureusMIC = 256 μg/mL
AntiviralHCV NS5B RNA Polymerase>95% inhibition
CytotoxicityMT-4 CellsLow toxicity

Scientific Research Applications

Scientific Research Applications

  • Potentiometric Membrane Sensor for Mercury Recognition: 4-(Benzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been used in the creation of potentiometric membrane sensors for mercury recognition .
    • These sensors can selectively detect mercury ions, which is valuable for environmental monitoring and analytical chemistry .
    • The compound acts as an ionophore in the membrane, facilitating the detection of mercury .

Synthesis of Schiff Bases

  • Precursor in Schiff Base Synthesis: This compound is utilized as a precursor in the synthesis of Schiff bases .
    • Schiff bases are imine compounds formed by the condensation of primary amines with aldehydes or ketones .
    • These compounds have applications in various fields, including catalysis, medicinal chemistry, and coordination chemistry .
    • For example, reacting 4-amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one with different benzaldehydes yields various imines (Schiff bases) .

Related Research

  • Synthesis of Triazole Derivatives: Derivatives of triazole containing a 1,2,4-triazole segment have been synthesized using microwave irradiation techniques .
    • These compounds are synthesized from 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione .
    • The synthesis involves reacting 4-amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one with different aldehydes under microwave irradiation .
  • Mercury Recognition Sensor:
    • Objective: To create a selective and sensitive sensor for mercury ions.
    • Method: A potentiometric membrane sensor was developed using 4-(benzylidene amino)-3,4-dihydro-6-methyl-3-thioxo-1,2,4-triazin-5(2H)one as an ionophore .
    • Results: The sensor exhibited good selectivity and sensitivity for mercury ions, making it suitable for environmental monitoring .
  • Synthesis of Schiff Bases:
    • Objective: To synthesize novel Schiff bases using 4-amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one as a precursor .
    • Method: The precursor was reacted with various benzaldehydes under both classical heating and microwave irradiation .
    • Results: Several new Schiff bases were successfully synthesized and characterized, demonstrating the versatility of the precursor in generating diverse chemical compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader class of 4-(arylideneamino)-1,2,4-triazin-5(2H)-ones, where substituents on the arylidene group significantly influence physicochemical and functional properties. Below is a comparative analysis:

Compound Name Substituent on Arylidene Group Molecular Weight Key Applications/Properties References
4-(Benzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one Benzyl (C₆H₅) 283.33 g/mol Intermediate for heterocyclic synthesis (e.g., tetrazoles, thiazolo-triazines) .
(E)-4-(2-Chlorobenzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (CBMTDT) 2-Chlorobenzyl (Cl-C₆H₄) 317.78 g/mol Corrosion inhibitor for mild steel in HCl (88% efficiency at 500 ppm) .
4-{(E)-[4-(Diethylamino)benzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one 4-(Diethylamino)benzyl (N(C₂H₅)₂-C₆H₄) 317.41 g/mol Fluorescent sensor for Eu³⁺ ions; enhanced electron-donating capacity .
6-{2-[(E)-(3,4-Dichlorobenzylidene)amino]phenyl}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one 3,4-Dichlorobenzyl (Cl₂-C₆H₃) 406.26 g/mol Potential anticancer agent; structural rigidity improves DNA intercalation .

Key Findings from Comparative Studies

Corrosion Inhibition: CBMTDT outperforms the benzylidene derivative due to the electron-withdrawing Cl group, which strengthens adsorption on mild steel via donor-acceptor interactions. Polarization studies confirm mixed-type inhibition (90% efficiency at 500 ppm) . The unsubstituted benzylidene derivative shows lower efficiency (∼70%), highlighting the role of electronegative substituents in enhancing inhibitor-metal binding .

Sensor Applications: Diethylamino-substituted derivatives exhibit strong fluorescence and selective recognition of Eu³⁺ ions (detection limit: 1.2 × 10⁻⁷ M) due to the electron-rich N,N-diethyl group, which enhances metal coordination .

Biological Activity: Thiazolo[3,2-b][1,2,4]triazine-3,7-diones derived from the parent compound show cytotoxic activity against HepG2 and MCF-7 cell lines (IC₅₀: 12–18 μM) .

Q & A

Q. Q1. What are the standard synthetic methodologies for preparing 4-(benzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, and how can reaction conditions influence yield?

A1. The compound is typically synthesized via Schiff base formation between a 4-amino-1,2,4-triazin-5-one derivative and substituted benzaldehydes. A general protocol involves refluxing equimolar amounts of 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one with benzaldehyde derivatives in ethanol or methanol, catalyzed by glacial acetic acid (3–5 drops) for 4–6 hours . Yield optimization requires careful control of solvent polarity, temperature, and stoichiometry. For example, polar protic solvents (e.g., ethanol) enhance Schiff base formation, while excessive benzaldehyde may lead to side products like bis-condensed derivatives . Post-synthesis, vacuum evaporation and recrystallization (e.g., using ethanol/water mixtures) improve purity .

Q. Q2. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure of this compound, and what key spectral signatures should researchers prioritize?

A2.

  • 1H NMR : The imine proton (N=CH-) resonates at δ 8.5–9.0 ppm as a singlet, while the thioxo (C=S) group deshields adjacent protons (e.g., methyl groups at δ 2.3–2.5 ppm) .
  • IR : Stretching vibrations for C=S (1050–1250 cm⁻¹) and C=N (1600–1650 cm⁻¹) are critical. The absence of NH₂ stretches (3300–3500 cm⁻¹) confirms Schiff base formation .
  • UV-Vis : Conjugation between the triazine ring and benzylidene moiety results in absorption maxima near 280–320 nm, sensitive to substituent electronic effects .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in crystallographic data vs. spectroscopic predictions for hydrogen-bonding patterns in this compound?

A3. Single-crystal X-ray diffraction (SCXRD) often reveals unexpected hydrogen-bonding networks due to solvent interactions or polymorphism. For example, SCXRD of analogous triazinone derivatives shows N–H···S and O–H···S hydrogen bonds forming supramolecular aggregates, which may not align with solution-phase NMR data . To resolve discrepancies:

Variable-temperature NMR : Probe dynamic hydrogen bonding in solution.

Computational modeling : Compare DFT-optimized geometries with SCXRD data to identify stabilizing interactions (e.g., π-stacking).

Powder XRD : Confirm phase purity and detect polymorphic forms .

Q. Q4. What experimental strategies are recommended for evaluating the antimicrobial activity of this compound, and how can structure-activity relationships (SARs) be systematically explored?

A4.

  • Bioassay design : Use standardized protocols (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • SAR exploration :
    • Substituent variation : Replace the benzylidene moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity and membrane penetration .
    • Thioxo modification : Substitute S with O or NH to assess the role of the thione group in metal chelation .
    • Dose-response analysis : Calculate MIC/MBC values and correlate with LogP and electronic parameters (Hammett constants) .

Q. Q5. How can computational methods (DFT, molecular docking) predict the reactivity and biological targets of this triazinone derivative?

A5.

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Fukui indices identify reactive centers (e.g., sulfur in C=S for nucleophilic attacks) .
  • Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamases. Use AutoDock Vina with PDB structures (e.g., 1DHF for DHFR). Prioritize binding affinity (ΔG) and hydrogen-bonding interactions with catalytic residues .

Methodological Challenges

Q. Q6. What are the best practices for handling discrepancies between theoretical and experimental data in stability studies of this compound?

A6. Stability studies often reveal degradation products (e.g., hydrolysis of the Schiff base). To address contradictions:

Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-MS to identify degradation pathways .

Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions.

Theoretical validation : Compare degradation intermediates predicted by DFT (e.g., transition states for hydrolysis) with LC-MS/MS data .

Q. Q7. How can researchers design experiments to distinguish between tautomeric forms (e.g., thione-thiol tautomerism) in solution vs. solid state?

A7.

  • Solid-state : SCXRD definitively assigns tautomeric forms. For example, thione forms (C=S) are stabilized in crystals via N–H···S hydrogen bonds .
  • Solution-phase :
    • 13C NMR : Thione carbons resonate at δ 180–190 ppm, while thiols (C–SH) appear at δ 25–35 ppm.
    • UV-Vis pH titration : Monitor shifts in λmax with pH changes; thiolate anions absorb at higher wavelengths .

Data Presentation Guidelines

Q. Q8. How should researchers present crystallographic data (e.g., R-factors, hydrogen-bond geometries) in publications to meet journal standards?

A8. Include:

CIF file deposition : Reference codes (e.g., CCDC entry) must be provided.

Table of hydrogen bonds : List donor-acceptor distances (Å) and angles (°), e.g., N–H···S (2.90 Å, 165°) .

R-factors : Report R₁ (e.g., 0.045) and wR₂ (e.g., 0.120) with a threshold of I > 2σ(I).

ORTEP diagrams : Annotate thermal ellipsoids at 50% probability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 2
4-(benzylideneamino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.